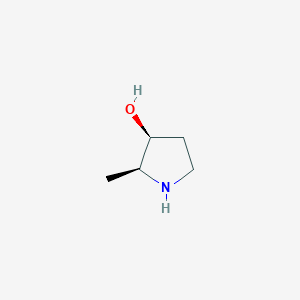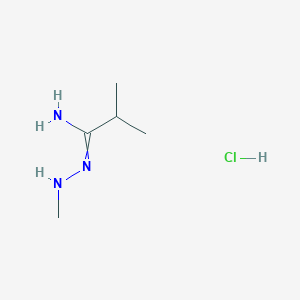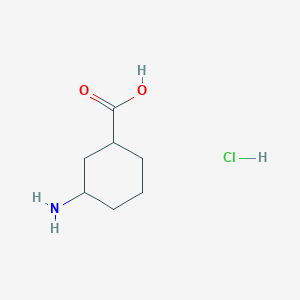
(2S,3S)-2-methylpyrrolidin-3-ol
Overview
Description
(2S,3S)-2-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-2-methylpyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-methylpyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occupational Health and Safety : C. Schuh (2014) and W. Schneider & D. Breuer (2014) discuss the use of 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine in gas chromatography and mass spectrometry for measuring nicotine in tobacco smoke in ambient air. This application is crucial for workplace measurement and occupational monitoring of hazardous substances (Schuh, 2014) (Schneider & Breuer, 2014).
Synthetic Chemistry : M. D’hooghe et al. (2009) describe a novel protocol for preparing 3-amino-2-methylpyrrolidines, leading to a new synthesis of the antipsychotic emonapride. This showcases the compound's utility in developing pharmaceuticals (D’hooghe et al., 2009).
Neuroprotection : G. Battaglia et al. (1998) studied a compound, Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), indicating its role in protecting neurons against excitotoxic degeneration. This research highlights the potential for developing neuroprotective drugs (Battaglia et al., 1998).
Cancer Treatment : T. Penning et al. (2009) discuss the discovery of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent PARP inhibitor for cancer treatment. The compound's pharmacological properties make it a promising candidate for therapeutic applications (Penning et al., 2009).
Organic Synthesis : S. L. Jain & B. Sain (2010) explored the application of N-methylpyrrolidin-2-one hydrotribromide in various bromination reactions, emphasizing its environmentally friendly character in organic synthesis (Jain & Sain, 2010).
Antipsychotic Drug Synthesis : 李国成 et al. (2016) demonstrated an efficient method for synthesizing (2S,3S)Nemonapride, a commercial antipsychotic drug, further illustrating the compound's significance in pharmaceutical development (李国成 et al., 2016).
properties
IUPAC Name |
(2S,3S)-2-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-methylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















